N-(2-benzamidophenyl)benzamide N-(2-benzamidophenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 744-38-7
VCID: VC3896032
InChI: InChI=1S/C20H16N2O2/c23-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22-20(24)16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24)
SMILES: C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3
Molecular Formula: C20H16N2O2
Molecular Weight: 316.4 g/mol

N-(2-benzamidophenyl)benzamide

CAS No.: 744-38-7

Cat. No.: VC3896032

Molecular Formula: C20H16N2O2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-benzamidophenyl)benzamide - 744-38-7

Specification

CAS No. 744-38-7
Molecular Formula C20H16N2O2
Molecular Weight 316.4 g/mol
IUPAC Name N-(2-benzamidophenyl)benzamide
Standard InChI InChI=1S/C20H16N2O2/c23-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22-20(24)16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24)
Standard InChI Key PDRZOLRKTPJCNY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

N-(2-Benzamidophenyl)benzamide is defined by its bis-benzamide structure, where two benzamide moieties are linked via an aromatic phenyl ring. The molecular formula C₂₀H₁₆N₂O₂ corresponds to a molar mass of 316.36 g/mol . The SMILES notation (C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3) delineates the connectivity of the two benzamide groups at the ortho position of the central phenyl ring . The InChIKey (PDRZOLRKTPJCNY-UHFFFAOYSA-N) provides a unique identifier for computational and database referencing .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for ion mobility spectrometry, were calculated for various adducts (Table 1) . The [M+H]+ adduct exhibits a CCS of 176.3 Ų, while the [M+Na]+ adduct shows a higher value of 190.3 Ų, reflecting sodium’s larger ionic radius and its impact on molecular geometry during gas-phase interactions .

Table 1: Predicted Collision Cross-Section Values for N-(2-Benzamidophenyl)benzamide Adducts

Adductm/zCCS (Ų)
[M+H]+317.12848176.3
[M+Na]+339.11042190.3
[M+NH4]+334.15502184.2
[M-H]-315.11392183.7

Synthesis and Manufacturing Protocols

The synthesis of N-(2-benzamidophenyl)benzamide derivatives is detailed in a 1995 patent, which outlines a multi-step procedure involving acyl chloride intermediates and catalytic hydrogenation .

Key Synthetic Steps

  • Acyl Chloride Formation: 4-Acetylamino benzoic acid reacts with oxalyl chloride in anhydrous ethyl acetate under nitrogen atmosphere, catalyzed by dimethylformamide (DMF) .

  • Amide Coupling: The resultant acyl chloride intermediates undergo nucleophilic attack by o-nitroaniline in the presence of pyridine, forming N-(2'-nitrophenyl)benzamide precursors .

  • Catalytic Hydrogenation: Nitro groups are reduced to amines using 5% palladium-on-charcoal under hydrogen pressure (50 psi) at 80°C, yielding the final N-(2-aminophenyl)benzamide derivatives .

Example 2 Synthesis:

  • Starting Material: N-(2'-Nitrophenyl)-4-(3-benzyloxy propionyl amino)-benzamide (2 g, 4.76 mmol).

  • Conditions: Ethanol (300 mL), 5% Pd/C (1 g), 80°C, 6 hours.

  • Yield: 56% (0.8 g); Melting point: 198.7°C .

Purification and Characterization

Purification via flash column chromatography (silica gel, methylene chloride/methanol 9:1) and recrystallization from ethanol yielded crystalline products . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data confirmed structural integrity, with reported melting points ranging from 196.7°C to 237.6°C depending on substituents .

Analytical Characterization Techniques

Spectroscopic Profiling

  • ¹H NMR: Characteristic peaks include aromatic protons (δ 7.2–8.1 ppm) and amide NH signals (δ 10.3–10.4 ppm) .

  • ¹³C NMR: Carbonyl resonances appear at δ 165–170 ppm, with aromatic carbons at δ 120–140 ppm .

Chromatographic Methods

Flash column chromatography (silica gel, petroleum ether/ethyl acetate 10:1) and reverse-phase HPLC (C18 column, acetonitrile/water gradient) are standard for purity assessment .

Applications and Future Directions

  • Target Identification: Screening against Hh pathway proteins (e.g., SMO, GLI1).

  • ADMET Profiling: Assessing bioavailability, metabolic stability, and toxicity.

  • Structural Optimization: Introducing electron-withdrawing groups to enhance binding affinity.

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